molecular formula C6H8N2O3 B7966534 2-((1-Methyl-1H-pyrazol-3-yl)oxy)acetic acid

2-((1-Methyl-1H-pyrazol-3-yl)oxy)acetic acid

Cat. No.: B7966534
M. Wt: 156.14 g/mol
InChI Key: MBIXSLVBDRYUMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-Methyl-1H-pyrazol-3-yl)oxy)acetic acid is an organic compound with the molecular formula C6H8N2O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Methyl-1H-pyrazol-3-yl)oxy)acetic acid typically involves the reaction of 1-methyl-1H-pyrazole with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate ester, which is then hydrolyzed to yield the desired acid. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or water .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-((1-Methyl-1H-pyrazol-3-yl)oxy)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may produce pyrazole alcohols .

Scientific Research Applications

2-((1-Methyl-1H-pyrazol-3-yl)oxy)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-((1-Methyl-1H-pyrazol-3-yl)oxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways in bacteria .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((1-Methyl-1H-pyrazol-3-yl)oxy)acetic acid is unique due to the presence of the methyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

2-(1-methylpyrazol-3-yl)oxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-8-3-2-5(7-8)11-4-6(9)10/h2-3H,4H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBIXSLVBDRYUMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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